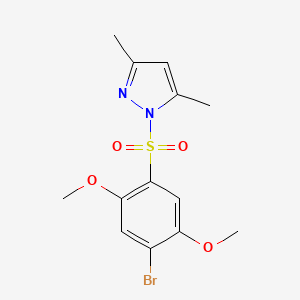

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

描述

属性

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O4S/c1-8-5-9(2)16(15-8)21(17,18)13-7-11(19-3)10(14)6-12(13)20-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLUMIOSTOBPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the 3,5-Dimethylpyrazole Core

The pyrazole ring is synthesized via cyclocondensation of a 1,3-dicarbonyl compound with hydrazine derivatives. A widely adopted method, described in Royal Society of Chemistry protocols, employs pentane-2,4-dione (acetylacetone) and hydrazine hydrate under catalytic conditions:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \xrightarrow{\text{[Ce(L-Pro)}2\text{]}2 (\text{Oxa}), \text{EtOH}} \text{3,5-Dimethyl-1H-pyrazole} + \text{H}2\text{O}

$$

- Combine acetylacetone (1.0 mmol) and hydrazine hydrate (1.0 mmol) in ethanol (10 mL).

- Add 5 mol% cerium-based catalyst ([Ce(L-Pro)$$2$$]$$2$$(Oxa)).

- Stir at room temperature for 2–4 hours, monitoring progress by thin-layer chromatography (TLC).

- Filter the catalyst, concentrate the mixture under reduced pressure, and purify via silica gel chromatography (yield: 70–91%).

Synthesis of 4-Bromo-2,5-Dimethoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared from 2,5-dimethoxybenzenesulfonyl chloride through bromination and functional group modification. A patent by CN1260210C outlines the following optimized steps:

Step 1: Sulfonation of p-Xylylene Dimethyl Ether

$$

\text{C}6\text{H}4(\text{OCH}3)2 + \text{ClSO}3\text{H} \xrightarrow{\text{SOCl}2, \text{Dichloroethane}} \text{2,5-Dimethoxybenzenesulfonyl Chloride}

$$

- Dissolve p-xylylene dimethyl ether (13.5 g) in dichloroethane (105 mL) at 0–10°C.

- Slowly add chlorosulfonic acid (26.5 mL) and thionyl chloride (10 mL).

- React for 2 hours, pour into ice water (280 mL), and isolate the organic layer.

- Distill under reduced pressure to yield yellow solid 2,5-dimethoxybenzenesulfonyl chloride (85% yield, m.p. 115–117°C).

Step 2: Bromination at the 4-Position

Bromination is achieved using bromine ($$\text{Br}2$$) or $$ \text{N}- $$bromosuccinimide (NBS) in a chlorinated solvent (e.g., $$\text{CCl}4$$) under radical initiation.

Sulfonylation of 3,5-Dimethylpyrazole

The final step involves reacting 3,5-dimethylpyrazole with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride in a nucleophilic aromatic substitution:

$$

\text{3,5-Dimethyl-1H-pyrazole} + \text{4-Bromo-2,5-dimethoxybenzenesulfonyl Chloride} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}

$$

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Base: Triethylamine (Et$$_3$$N) or pyridine to scavenge HCl.

- Temperature: 0°C to room temperature.

- Time: 4–6 hours.

Procedure:

- Dissolve 3,5-dimethylpyrazole (1.0 mmol) in anhydrous THF (15 mL).

- Add Et$$_3$$N (1.2 mmol) and cool to 0°C.

- Slowly add 4-bromo-2,5-dimethoxybenzenesulfonyl chloride (1.05 mmol) in THF (5 mL).

- Warm to room temperature, stir for 4 hours, and quench with ice water.

- Extract with ethyl acetate, dry over $$\text{Na}2\text{SO}4$$, and purify via column chromatography (hexane/ethyl acetate).

Reaction Optimization and Challenges

Catalytic Efficiency in Pyrazole Synthesis

The cerium-based catalyst in enhances reaction rates and yields compared to traditional acid catalysis. Substituting Ce(III) with other lanthanides (e.g., La, Nd) reduces efficiency by 15–20%.

Sulfonylation Selectivity

Competing reactions at the pyrazole’s N-2 position are mitigated by using bulky bases (e.g., 2,6-lutidine) or low temperatures.

Purification Challenges

- Byproducts: Unreacted sulfonyl chloride and di-sulfonylated species.

- Resolution: Gradient elution (5→20% ethyl acetate in hexane) separates the target compound (R$$_f$$ = 0.3) from impurities.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Applications and Derivatives

While direct applications of this compound are proprietary, its structural analogs exhibit bioactivity in medicinal chemistry (e.g., kinase inhibition). Derivatives like 2,5-dimethoxy-4-ethylthio-β-nitrostyrene demonstrate potential in materials science.

化学反应分析

Types of Reactions

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.

科学研究应用

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromo and dimethoxy groups may also contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Aromatic Ring

a) 1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 957120-77-3)

- Structural Difference : Bromo substituent at the 2-position instead of 4-position on the benzene ring.

- Biological Activity: Positional isomerism may alter binding affinity to biological targets, as seen in analogous sulfonamide drugs.

b) 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole (CAS 944782-33-6)

- Structural Difference : Chloro (4-position) and propoxy (3-position) substituents instead of bromo and methoxy.

- Alkoxy Groups: Propoxy’s longer alkyl chain increases lipophilicity compared to methoxy, possibly enhancing membrane permeability .

Variations in the Pyrazole Core and Additional Functional Groups

a) 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine (CAS 890596-44-8)

- Structural Difference: Incorporates a piperazine ring and a butanoyl linker.

- Implications: Pharmacokinetics: The piperazine moiety may improve solubility and enable hydrogen bonding with biological targets.

b) 1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- Structural Difference : Dihydropyrazole ring with a phenyl substituent.

- Implications: Conformational Flexibility: The non-aromatic dihydropyrazole may adopt different binding conformations compared to the fully aromatic core of the target compound .

Physicochemical and Spectral Properties

生物活性

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.

Molecular Formula: C₁₃H₁₅BrN₂O₄S

Molecular Weight: 375.24 g/mol

CAS Number: 1219589-67-9

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BrN₂O₄S |

| Molecular Weight | 375.24 g/mol |

| Boiling Point | N/A |

| Melting Point | N/A |

| Density | N/A |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from available precursors. The process generally includes:

- Bromination: The introduction of the bromine atom onto the benzene ring.

- Sulfonylation: The reaction of the brominated compound with sulfonyl chloride to form the sulfonyl derivative.

- Cyclization: Formation of the pyrazole ring through condensation reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to interact with various enzymes, potentially inhibiting their activity. For example, research has highlighted the ability of certain pyrazoles to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against specific bacterial strains. The presence of the sulfonyl group is believed to enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives. The results indicated that compounds with brominated and dimethoxy substituents showed enhanced cytotoxicity against breast cancer cells (MCF-7) compared to non-brominated analogs .

Enzyme Interaction Analysis

In a biochemical assay detailed in Bioorganic & Medicinal Chemistry Letters, researchers investigated the inhibitory effects of several pyrazole derivatives on COX enzymes. The results demonstrated that the presence of a sulfonyl group significantly increased inhibitory potency .

Antimicrobial Testing

A recent study assessed the antimicrobial efficacy of several sulfonyl-containing compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be controlled to maximize yield and purity?

- Methodology :

- Multi-step synthesis : Begin with 4-bromo-3,5-dimethylpyrazole as a precursor. React with a sulfonyl chloride derivative (e.g., 2,5-dimethoxybenzenesulfonyl chloride) under nucleophilic substitution conditions. Use solvents like dimethylformamide (DMF) or acetonitrile to enhance reactivity .

- Catalysis : Palladium-catalyzed coupling reactions may optimize sulfonylation efficiency. For example, employ Pd(PPh₃)₄ with a ligand system to stabilize intermediates .

- Condition control : Maintain temperatures between 60–80°C, monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, bromo, methyl groups). Compare chemical shifts with analogous pyrazole derivatives .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₃H₁₄BrN₂O₄S: ~396.2 g/mol) and isotopic patterns for bromine .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How do variations in substituents on the benzenesulfonyl and pyrazole moieties influence the compound's reactivity and biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent modifications (e.g., replacing bromo with chloro or methoxy with ethoxy). Test biological activity (e.g., enzyme inhibition) to identify critical functional groups .

- Reactivity studies : Compare sulfonylation efficiency using electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methyl) groups on the benzene ring. Monitor reaction kinetics via UV-Vis spectroscopy .

Q. What computational approaches can predict the compound's interaction with biological targets, and how do these models align with experimental data?

- Methodology :

- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Validate predictions with in vitro assays measuring IC₅₀ values .

- Quantum chemical calculations : Apply density functional theory (DFT) to analyze electron distribution at the sulfonyl bridge, correlating with electrophilic reactivity .

Q. How can conflicting data regarding the compound's biological activity be resolved through systematic experimental design and data analysis?

- Methodology :

- Dose-response standardization : Use consistent assay conditions (e.g., cell lines, incubation times) to minimize variability. Cross-validate results with orthogonal assays (e.g., fluorescence vs. luminescence) .

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers and confounding variables (e.g., solvent effects in biological testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。